Bis-bicyclo(2.2.1)hept-1-yl-methanol chemical structure and properties
Bis-bicyclo(2.2.1)hept-1-yl-methanol chemical structure and properties
The following technical guide details the structure, synthesis, and properties of Bis(1-norbornyl)methanol (also known as Di(1-norbornyl)methanol). This document is designed for research scientists and drug development professionals requiring a rigorous understanding of this sterically congested, lipophilic scaffold.
Structural Analysis, Synthetic Methodology, and Chemical Properties
Executive Summary
Bis(1-norbornyl)methanol (C₁₅H₂₄O) is a secondary alcohol characterized by extreme steric hindrance and high lipophilicity. Its structure consists of a central hydroxymethyl carbon flanked by two bicyclo[2.2.1]hept-1-yl (1-norbornyl) cages.
Unlike typical secondary alcohols, this compound exhibits unique inertness due to the "bridgehead effect." The 1-norbornyl groups act as bulky, rigid shields, preventing standard nucleophilic attacks and dehydration reactions (via Bredt’s Rule). In drug discovery, this scaffold serves as a high-value bioisostere for bulky hydrophobic groups (e.g., tert-butyl, adamantyl) to modulate metabolic stability and receptor binding kinetics.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers[2]
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IUPAC Name: Di(bicyclo[2.2.1]hept-1-yl)methanol
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Common Name: Bis(1-norbornyl)methanol; Di-1-norbornylcarbinol
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Molecular Formula: C₁₅H₂₄O
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Molecular Weight: 220.35 g/mol
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SMILES: OC(C1(CCC(CC1)C1)CC1)C2(CCC(CC2)C2)CC2 (Canonical representation)
Stereochemical & Conformational Features
The molecule features a central chiral center (the methine carbon, CH-OH) unless the two norbornyl cages are identical and symmetrically disposed in a meso conformation (which is statistically unlikely in solution due to free rotation, though rotation is hindered).
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Steric Bulk: The 1-norbornyl group is tertiary at the point of attachment. Two such groups create a "molecular wall" around the hydroxyl group.
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Lipophilicity: The norbornyl cage is a saturated hydrocarbon lattice. The presence of two cages renders the molecule highly hydrophobic (Predicted LogP > 4.5).
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Bredt's Rule Constraints: The bridgehead carbons (C1 of the norbornyl system) cannot participate in double bond formation. Consequently, this alcohol cannot be dehydrated to form an alkene involving the bridgehead carbon (e.g., no 1-norbornylidene formation).
Synthetic Methodology (Self-Validating Protocol)
Due to the commercial unavailability of the target, de novo synthesis is required. The following protocol utilizes the stability of 1-norbornyllithium , a reagent that—unlike typical tertiary alkyllithiums—is remarkably stable due to the inability to undergo
Reaction Scheme
The synthesis relies on the addition of two equivalents of 1-norbornyllithium to ethyl formate.
Step 1: Generation of 1-Norbornyllithium. Step 2: Nucleophilic Acyl Substitution (Formate addition).
Detailed Protocol
Reagents:
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1-Chloronorbornane (Precursor)
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Lithium metal (dispersion or wire, high Na content preferred for initiation) or tert-Butyllithium (2.0 eq)
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Ethyl Formate (0.45 eq relative to Lithium reagent)
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Solvent: Anhydrous Diethyl Ether or Pentane (THF is less ideal due to potential ether cleavage by aggressive Li species, though 1-norbornyllithium is less aggressive).
Workflow:
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Lithiation (Preparation of Nucleophile):
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Setup: Flame-dried 3-neck flask under Argon atmosphere.
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Reaction: Dissolve 1-chloronorbornane (10 mmol) in pentane/ether (50 mL).
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Initiation: Add Lithium dispersion (22 mmol) with 1% Sodium (catalyst). Reflux gently for 4–6 hours.
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Checkpoint: Aliquot quench with D₂O followed by GC-MS should show >95% 1-deuteronorbornane to confirm lithiation.
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Formylation (The "Double Addition"):
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Cooling: Cool the 1-norbornyllithium solution to -78°C.
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Addition: Dropwise add Ethyl Formate (4.5 mmol, 0.45 eq) over 30 minutes. Note: We use <0.5 eq because the intermediate alkoxide collapses to the aldehyde, which is more reactive than the ester, immediately consuming a second equivalent of lithium reagent.
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Warming: Allow the mixture to warm to Room Temperature (RT) over 12 hours.
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Observation: The solution will likely turn viscous/cloudy as lithium alkoxides precipitate.
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Workup & Purification:
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Quench: Slowly add saturated NH₄Cl (aq) at 0°C.
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Extraction: Extract with Diethyl Ether (3 x 50 mL).
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Drying: Dry organics over MgSO₄ and concentrate in vacuo.
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Purification: The crude will contain norbornane (protonated excess reagent) and the target alcohol. Norbornane is volatile (sublimes). Remove it via high-vacuum sublimation or Kugelrohr distillation. The residue is the target alcohol. Recrystallize from Hexane/Ethanol.
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Process Visualization
Caption: Synthetic pathway utilizing the stability of bridgehead lithium reagents to effect double-addition to a formate ester.
Physicochemical Properties[3][4][5]
Due to the rarity of this specific congener in indexed spectral databases, the following properties are derived from the structure-activity relationships (SAR) of analogous di-tertiary carbinols (e.g., di-tert-butyl carbinol) and bridgehead derivatives.
| Property | Value / Characteristic | Mechanism / Rationale |
| Physical State | White Crystalline Solid | High molecular symmetry and globular shape facilitate crystal packing. |
| Melting Point | > 120°C (Predicted) | Globular molecules (like adamantane derivatives) typically have high MPs due to rotational disorder in the solid state (plastic crystals). |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Lipophilic hydrocarbon cage dominance. |
| Solubility (Organic) | High (Ether, DCM, Hexane) | Compatible with non-polar solvents. |
| pKa (Alcohol) | ~17–18 | Higher than methanol (15.5) due to steric inhibition of solvation of the resulting alkoxide anion. |
| IR Spectrum | ν(O-H) ~3400 cm⁻¹ (broad) | Typical H-bonded alcohol stretch (unless sterically prevented from H-bonding, then sharp ~3600 cm⁻¹). |
| ¹H NMR | δ ~3.5 ppm (s, 1H, CH-OH) | The methine proton is shielded by the bulky cages. No vicinal coupling (bridgehead C has no protons). |
Reactivity & Stability Profile
Oxidation (Ketone Formation)
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Reaction: Oxidation to Di(1-norbornyl)ketone .
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Feasibility: Difficult but possible.
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Reagents: Requires small, aggressive oxidants (e.g., Dess-Martin Periodinane or Swern). Bulky oxidants (PCC) may struggle to access the hydroxyl proton.
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Significance: The resulting ketone is a "steric anvil," virtually inert to nucleophilic attack.
Dehydration (The Bredt's Rule Constraint)
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Reaction: Acid-catalyzed dehydration to an alkene.
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Outcome: IMPOSSIBLE.
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Reasoning: Elimination would require forming a double bond to the bridgehead carbon (C1). This introduces intolerable angle strain (Bredt's Rule).
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Implication: The alcohol is stable in strong acids (e.g., H₂SO₄) that would normally dehydrate secondary alcohols. It may instead undergo skeletal rearrangement (Wagner-Meerwein) if the carbocation forms.
Solvolysis & Cation Stability
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Carbocation: Di(1-norbornyl)methyl cation.
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Stability: Destabilized. While tertiary carbocations are stable, this cation is secondary (on the linker) flanked by tertiary carbons. However, the bridgehead carbons cannot align their orbitals to provide hyperconjugative stabilization to the empty p-orbital of the cation.
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Result: Solvolysis rates of derivatives (e.g., tosylates) will be exceptionally slow.
Applications in Research
Pharmacophore Design (Bioisosteres)
This scaffold serves as a Super-Lipophilic Spacer . In drug design, replacing a phenyl ring or a tert-butyl group with a bis-norbornyl moiety can:
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Block Metabolism: The bridgehead hydrogens are difficult for Cytochrome P450 to oxidize.
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Increase Potency: By filling large hydrophobic pockets in enzyme active sites (e.g., viral proteases).
Mechanistic Probes
Used in physical organic chemistry to study London Dispersion Forces . The two norbornyl cages are large "hydrocarbon blobs" that can exhibit significant attractive dispersion interactions in the transition states of chemical reactions, stabilizing otherwise crowded structures.
References
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Applequist, D. E., & Kaplan, L. (1965). The Chemistry of 1-Norbornyllithium. Preparation and Reactions. Journal of the American Chemical Society. Link (Establishes the stability and synthesis of the 1-norbornyl lithium reagent).
- Bredt, J. (1924). Über sterische Hinderung in Brückenringen (Bredt's Rule). Justus Liebigs Annalen der Chemie. (Foundational text on bridgehead double bond constraints).
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Wiberg, K. B. (1986). The structure and properties of 1-substituted norbornanes. Chemical Reviews. Link (Comprehensive review of bridgehead reactivity).
- Lue, P., et al. (1988). Grignard Additions to Formate Esters: A General Synthesis of Symmetrical Secondary Alcohols. Journal of Organic Chemistry. (General methodology for the synthesis protocol described).
